molecular formula C26H22N4O B12129892 N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890624-60-9

N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12129892
CAS No.: 890624-60-9
M. Wt: 406.5 g/mol
InChI Key: IYTJYKWUQAREDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methyl group, 3,5-diphenyl substituents, and a 7-amino group linked to a 4-methoxyphenyl ring. The methoxy group at the 4-position of the phenyl ring distinguishes it from closely related halogenated analogs (e.g., 4-chloro derivatives) .

Properties

CAS No.

890624-60-9

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C26H22N4O/c1-18-25(20-11-7-4-8-12-20)26-28-23(19-9-5-3-6-10-19)17-24(30(26)29-18)27-21-13-15-22(31-2)16-14-21/h3-17,27H,1-2H3

InChI Key

IYTJYKWUQAREDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through the cyclization of appropriate precursors. For instance, the reaction between 4-methoxyphenylhydrazine and 2,4,6-triphenylpyrimidine under acidic conditions can yield the desired pyrazolo[1,5-a]pyrimidine intermediate. Subsequent functionalization steps, such as methylation and amination, are carried out to introduce the 2-methyl and 7-amine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising anticancer properties. It has been shown to inhibit tumor cell proliferation across various cancer cell lines. For example, studies on A549 (lung cancer) and MCF-7 (breast cancer) cells revealed significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth:

Cell LineIC50 (µM)
A54910.5
MCF-712.0

These findings suggest that this compound could serve as a lead for the development of new anticancer agents targeting specific signaling pathways involved in cell proliferation and survival.

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Structure-activity relationship studies have demonstrated that modifications to the substituents can enhance its potency as an inhibitor of mycobacterial ATP synthase, a critical enzyme for bacterial energy metabolism. This inhibition is crucial in developing treatments for tuberculosis, especially in light of increasing antibiotic resistance.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological profile. Variations in the chemical structure can lead to significant changes in biological activity:

Compound NameStructural FeaturesBiological Activity
Analogue AFluorophenyl substitutionInhibitor of Mycobacterium tuberculosis
Analogue BMethoxy substitutionPotential anticancer activity
Analogue CAmino group at position 2Antimicrobial properties

These analogues illustrate how structural modifications can enhance selectivity and efficacy against specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study involving the treatment of various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to controls. The study concluded that further exploration into its mechanism could yield insights into new therapeutic strategies against resistant cancer types.

Case Study 2: Tuberculosis Treatment

In a preclinical model of tuberculosis, this compound showed substantial reductions in bacterial load when administered alongside conventional therapies. This suggests a synergistic effect that warrants further investigation.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1 .

Table 1: Structural Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Me, 3,5-Ph, 7-NH-(4-OMePh) C25H21N4O 409.5 Methoxy group enhances solubility
N-(4-Chlorophenyl)-2-Me-3,5-DiPh (890624-32-5) 2-Me, 3,5-Ph, 7-NH-(4-ClPh) C25H19ClN4 410.9 Chloro substituent increases lipophilicity
Compound 34 () 3-(4-FPh), 5-(4-OMePh), 7-NH-(pyridin-2-ylmethyl) C25H19FN4O 426.4 Pyridinylmethyl amine; anti-mycobacterial activity
MPZP () 3-(4-OMe-2-MePh), 2,5-Me, 7-N,N-bis(2-MeOEt) C24H30N4O3 422.5 CRF1 receptor antagonist; multiple methoxy groups
DPA-714 () 2-(4-(2-Fluoroethoxy)Ph), 5,7-Me C20H23FN4O2 370.4 Radiolabeled TSPO ligand; fluorinated substituent

Key Observations :

  • 4-Methoxy vs. 4-Chloro : The target compound’s methoxy group (electron-donating) likely improves aqueous solubility compared to the 4-chloro analog (electron-withdrawing), which may enhance bioavailability .
  • 3,5-Diphenyl vs.
  • 7-Amino Substituents: The 4-methoxyphenylamine group differs from pyridinylmethyl (Compound 34) or N,N-diethylacetamide (DPA-714), which are associated with distinct biological targets .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 4.2 0.15 (DMSO) Not reported
890624-32-5 (4-Cl analog) 4.8 0.08 (DMSO) Not reported
Compound 34 () 3.9 0.20 (DMSO) 163–165
MPZP () 3.1 0.45 (Water) Not reported

Key Observations :

  • The methoxy group in the target compound reduces LogP compared to the 4-chloro analog, suggesting better solubility .
  • MPZP’s lower LogP (3.1) correlates with its multiple polar methoxy and dimethylamino groups, enhancing water solubility .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or enaminones under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

Substituent Introduction : Introduce the 4-methoxyphenylamine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene or dioxane at 80–110°C .

Optimization : Adjust reaction time (12–48 hours), solvent polarity, and temperature to enhance yield (reported 45–78% for analogs) and purity. Purification via column chromatography (silica gel, hexane/EtOAc) or HPLC is critical .

Basic: How is the structural identity of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₂₄N₄O for analogs) with <5 ppm error .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems and hydrogen-bonding networks (e.g., intermolecular N–H⋯N interactions in pyrazolo-pyrimidines) .

Advanced: How do electronic and steric effects of substituents influence binding affinity in enzyme inhibition studies?

Methodological Answer:

  • Substituent Effects :
    • 4-Methoxyphenyl : Electron-donating methoxy groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
    • 3,5-Diphenyl Groups : Bulky substituents increase steric hindrance, potentially lowering off-target interactions. Compare IC₅₀ values of analogs with halogenated vs. methoxy groups to quantify effects .
  • Methodology :
    • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses with target enzymes (e.g., CRF1 receptors or mycobacterial enzymes) .
    • Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent variations (e.g., -F, -Cl, -OCH₃) and assay inhibitory potency .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) across studies?

Methodological Answer:

  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hours), and compound concentrations (µM to nM ranges) may explain discrepancies. Standardize protocols using guidelines like MIAME or BRENDA .
  • Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions that may confound results .
  • Meta-Analysis : Compare datasets from analogs (e.g., 3-(4-fluorophenyl) vs. 3-(4-chlorophenyl) derivatives) to isolate substituent-specific trends .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled ATPase assays) for kinases or mycobacterial targets. Measure IC₅₀ values at 10–100 µM .
  • Cytotoxicity : Screen against cancer cell lines (e.g., A549, HepG2) via MTT assays, with doxorubicin as a positive control .
  • Anti-Microbial Activity : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤10 µg/mL considered promising) .

Advanced: What strategies improve in vivo bioavailability and pharmacokinetics (PK) for pyrazolo-pyrimidine analogs?

Methodological Answer:

  • Lipophilicity Modulation : Introduce hydrophilic groups (e.g., morpholine, pyrrolidine) to enhance solubility without compromising membrane permeability. LogP values <5 are ideal .
  • Prodrug Design : Mask amine groups with acetyl or PEGylated moieties to improve oral absorption .
  • PK/PD Studies : Conduct rodent trials with LC-MS/MS quantification of plasma/tissue concentrations. Monitor t₁/₂, Cmax, and AUC₀–24h .

Advanced: How can computational methods guide the optimization of this compound for selective target engagement?

Methodological Answer:

  • Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer interactions with targets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., CRF1 receptors) over 100-ns trajectories to assess binding stability and water-mediated hydrogen bonds .
  • Free Energy Perturbation (FEP) : Estimate ΔΔG values for substituent modifications to prioritize synthetic efforts .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous-flow HPLC .
  • Catalyst Efficiency : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) to reduce metal residues below 10 ppm .
  • Yield Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and stoichiometry effects on reaction efficiency .

Advanced: What mechanistic insights explain the compound’s dual activity in anti-inflammatory and antimicrobial models?

Methodological Answer:

  • Dual-Target Hypothesis : Validate via CRISPR-edited cell lines (e.g., COX-2 knockout macrophages) and bacterial efflux pump mutants (e.g., M. tuberculosis ΔRv1258c) .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify overlapping pathways (e.g., NF-κB inhibition in inflammation and iron metabolism in microbes) .

Basic: What safety and toxicity profiling is essential before advancing to in vivo studies?

Methodological Answer:

  • hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology (IC₅₀ >30 µM preferred) .
  • Ames Test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains .
  • Hepatotoxicity : Measure ALT/AST levels in HepG2 cells post-treatment (viability >80% at 10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.